3-(3-Nitrophenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVNFHKMNOBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647906 | |
| Record name | 3-(3-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-44-0 | |
| Record name | 3-(3-Nitrophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Nitrophenoxy)piperidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of the heterocyclic compound 3-(3-Nitrophenoxy)piperidine. As a molecule incorporating both a piperidine ring and a nitrophenoxy moiety, it holds potential as a building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers interested in utilizing this compound in their work.
Introduction and Molecular Overview
This compound is a distinct organic molecule that marries the saturated heterocyclic amine structure of piperidine with the electron-withdrawing characteristics of a 3-nitrophenoxy group. The piperidine scaffold is a ubiquitous and highly privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a nitrophenoxy group at the 3-position of the piperidine ring introduces specific electronic and steric features that can modulate the molecule's reactivity, binding affinity, and overall physicochemical profile.
The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and can participate in various chemical transformations, such as reduction to an amine, which opens avenues for further derivatization. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing interactions with biological macromolecules.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various reaction conditions.
| Property | Value | Source/Method |
| CAS Number | 946759-44-0 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | BLD Pharm[1] |
| Molecular Weight | 222.24 g/mol | BLD Pharm[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General chemical principles |
| pKa (most basic) | 7.5-8.5 (predicted for the piperidine nitrogen) | Cheminformatics prediction |
| logP | 1.5-2.5 (predicted) | Cheminformatics prediction |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution reaction between a phenoxide and a piperidine with a suitable leaving group, or more commonly, the reaction of an alcohol with an activated aryl halide.
The most logical and commonly employed route would involve the reaction of 3-hydroxypiperidine with an activated nitro-substituted benzene ring, such as 1-fluoro-3-nitrobenzene. The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by a strong electron-withdrawing group like the nitro group.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes a robust method for the laboratory-scale synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
N-Boc-3-hydroxypiperidine
-
1-Fluoro-3-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Protection of Piperidine Nitrogen (Optional but Recommended): To prevent side reactions at the piperidine nitrogen, it is advisable to start with a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. This ensures that the etherification occurs exclusively at the hydroxyl group.
-
Formation of the Alkoxide: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq). b. Dissolve the protected piperidine in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures the complete formation of the corresponding alkoxide.
-
Nucleophilic Aromatic Substitution: a. To the stirred solution of the alkoxide, add 1-fluoro-3-nitrobenzene (1.1 eq) dropwise via a syringe. b. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow and careful addition of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). d. Wash the combined organic layers with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(3-nitrophenoxy)piperidine.
-
Purification of the Protected Intermediate: a. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Deprotection of the Piperidine Nitrogen: a. Dissolve the purified N-Boc-3-(3-nitrophenoxy)piperidine in dichloromethane. b. Add trifluoroacetic acid (TFA) (5-10 eq) and stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. f. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.
Rationale Behind Experimental Choices
-
N-Boc Protection: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable under the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions with TFA.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine to form the alkoxide, driving the reaction forward.
-
DMF as Solvent: N,N-Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the sodium cation, leaving a "naked" and highly reactive alkoxide, and has a high boiling point, allowing for elevated reaction temperatures.
-
1-Fluoro-3-nitrobenzene: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, and the presence of the strongly electron-withdrawing nitro group in the meta position activates the ring towards nucleophilic attack.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
Scaffold for CNS-Active Agents: The piperidine ring is a common feature in many centrally active drugs. The lipophilicity and hydrogen bonding capacity of the molecule could allow it to cross the blood-brain barrier. The nitrophenoxy moiety can be a key pharmacophore or a handle for further modification to target various CNS receptors.
-
Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine. This resulting aminophenoxy-piperidine derivative can then be used in a variety of coupling reactions (e.g., amide bond formation, sulfonamide formation, reductive amination) to build combinatorial libraries for high-throughput screening. This makes this compound a valuable intermediate for generating a diverse range of compounds for biological evaluation.
-
Kinase Inhibitor Scaffolds: Aryl ethers are present in the structure of many kinase inhibitors. The this compound core could serve as a starting point for the design of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: This compound can be used as a tool compound in SAR studies. By comparing its activity to analogs with different substituents on the phenyl ring (e.g., chloro, methoxy, cyano) or with the piperidine nitrogen in a different position, researchers can gain valuable insights into the structural requirements for a particular biological target.
Logical Pathway for Derivative Synthesis and Screening
Caption: Derivatization and screening workflow.
Conclusion
This compound is a compound with significant untapped potential. Its synthesis is straightforward via established chemical transformations, and its structure offers multiple points for diversification. While experimental data on its physicochemical and biological properties are currently limited, this guide provides a solid foundation for its synthesis and outlines logical next steps for its exploration in medicinal chemistry and drug discovery programs. The availability of this compound as a research chemical from suppliers provides a ready starting point for such investigations. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential.
References
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Nitrophenoxy Piperidines
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] When coupled with a nitrophenoxy moiety, this chemical architecture gives rise to a class of molecules with significant and varied pharmacological potential. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of nitrophenoxy piperidines. We will delve into the critical interplay between the core piperidine ring, the influential nitrophenoxy group, and various substituent modifications, elucidating how these structural features govern biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of these promising compounds.
Introduction: The Pharmacological Significance of the Nitrophenoxy Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity and water solubility, as well as providing a three-dimensional framework for precise substituent orientation.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]
The introduction of a nitrophenoxy group to the piperidine core adds a layer of complexity and therapeutic potential. The nitro group (—NO₂), a potent electron-withdrawing moiety, significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7] It can act as a key pharmacophore, participating in crucial binding interactions with biological targets.[7] However, the nitro group is also a well-known structural alert, with the potential for in vivo reduction to reactive hydroxylamines and nitrosoamines that can lead to toxicity.[8] This dual nature of the nitro group makes a thorough understanding of its role in the SAR of nitrophenoxy piperidines paramount for the design of safe and effective therapeutic agents.
This guide will dissect the SAR of this compound class by examining the distinct contributions of its three primary components: the piperidine core, the linker, and the nitrophenoxy ring with its substituents.
Core Structural Elements and Their Impact on Activity
The biological activity of nitrophenoxy piperidines is a composite of the contributions from each of its structural components. A systematic analysis of these components is crucial for rational drug design.
The Piperidine Ring: Conformational Rigidity and N-Substitution
The piperidine ring serves as the central scaffold, and its conformational flexibility, or lack thereof, can significantly impact binding affinity to a target protein.[9] The protonation state of the piperidine nitrogen at physiological pH is also a key determinant of activity, often being essential for effective interaction with biological targets.[9]
N-Substitution: Modifications at the nitrogen atom of the piperidine ring are a common strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent can influence the basicity of the nitrogen and introduce additional points of interaction with the target.
The Nitrophenoxy Moiety: A Double-Edged Sword
The nitrophenoxy group is a critical pharmacophoric element. The nitro group's strong electron-withdrawing nature can enhance binding to specific biological targets.[7] However, it is also associated with potential toxicity.[8][10]
Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) is a key determinant of activity. This is due to the altered electronic distribution and steric environment it creates, which in turn affects how the molecule interacts with its biological target.
Bioisosteric Replacement of the Nitro Group: To mitigate the potential toxicity associated with the nitro group, bioisosteric replacement is a widely employed strategy in medicinal chemistry.[11] Common bioisosteres for the nitro group include the trifluoromethyl (CF₃) and cyano (CN) groups.[12] These replacements aim to mimic the electronic and steric properties of the nitro group while improving the metabolic stability and safety profile of the compound.[12][13] For instance, in the development of CB1 positive allosteric modulators, the replacement of an aliphatic nitro group with a CF₃ group resulted in more potent compounds with improved in vitro metabolic stability.[12]
The Linker: Spacing and Flexibility
The linker connecting the piperidine and nitrophenoxy moieties plays a crucial role in defining the spatial relationship between these two key pharmacophores. The length, rigidity, and chemical nature of the linker can significantly impact the compound's ability to adopt the optimal conformation for binding to its target. Exploration of different linker types, such as simple alkyl chains, ethers, or amides, is a critical aspect of SAR studies.[14]
Synthetic Strategies and Methodologies
The synthesis of nitrophenoxy piperidine derivatives typically involves well-established organic chemistry reactions. A general synthetic approach is outlined below.
General Synthesis of 4-(Nitrophenoxy)piperidines
A common route to synthesize 4-(nitrophenoxy)piperidines involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-hydroxypiperidine and a suitable nitro-substituted fluoro- or chlorobenzene.
Experimental Protocol: Synthesis of 1-Boc-4-(4-nitrophenoxy)piperidine
-
Reaction Setup: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-(4-nitrophenoxy)piperidine.
Deprotection and N-Functionalization: The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine, which can then be further functionalized by N-alkylation or N-arylation to generate a library of analogues for SAR studies.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of nitrophenoxy piperidine analogs.
Biological Evaluation: Assays and Protocols
The choice of biological assays for evaluating nitrophenoxy piperidines depends on the therapeutic target of interest. Given the broad pharmacological profile of piperidine derivatives, these compounds could be screened against a variety of targets. For the purpose of this guide, we will focus on their potential as antimicrobial agents, a field where nitroaromatic compounds have historically shown significant promise.[14]
In Vitro Antimicrobial Activity Assays
The antimicrobial activity of synthesized compounds is typically assessed by determining the minimum inhibitory concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of the Biological Evaluation Workflow
Caption: Iterative cycle of biological evaluation and lead optimization.
Structure-Activity Relationship (SAR) Analysis: A Case Study
Table 1: Hypothetical SAR of Nitrophenoxy Piperidine Derivatives against S. aureus
| Compound | R (N-substituent) | X (Nitro Position) | Y (Other Substituent) | MIC (µM) |
| 1a | H | 4-NO₂ | H | >128 |
| 1b | CH₃ | 4-NO₂ | H | 64 |
| 1c | Benzyl | 4-NO₂ | H | 16 |
| 1d | 4-Chlorobenzyl | 4-NO₂ | H | 8 |
| 2a | Benzyl | 2-NO₂ | H | 32 |
| 2b | Benzyl | 3-NO₂ | H | 64 |
| 3a | Benzyl | 4-NO₂ | 2-Cl | 4 |
| 4a | Benzyl | 4-CN | H | 32 |
| 4b | Benzyl | 4-CF₃ | H | 16 |
Interpretation of SAR Data:
-
N-Substitution: A clear trend is observed with N-substitution. The unsubstituted piperidine (1a ) is inactive, while small alkyl (1b ) and particularly bulky aromatic substituents (1c ) enhance activity. The addition of an electron-withdrawing group to the benzyl ring (1d ) further improves potency, suggesting a potential hydrophobic and electronic interaction in the binding pocket.
-
Position of the Nitro Group: The para-position of the nitro group (1c ) appears to be optimal for activity compared to the ortho (2a ) and meta (2b ) positions. This highlights the importance of the specific electronic and steric profile conferred by the 4-nitrophenoxy moiety.
-
Substitution on the Nitrophenoxy Ring: The introduction of an additional substituent, such as a chlorine atom (3a ), can significantly boost activity. This suggests that further exploration of substitutions on this ring is a promising avenue for optimization.
-
Bioisosteric Replacement: Replacing the nitro group with a cyano (4a ) or trifluoromethyl (4b ) group retains antibacterial activity, with the CF₃ group being a particularly effective replacement. This is a crucial finding for mitigating potential toxicity while maintaining the desired biological effect.
Diagram of Key SAR Findings
Caption: Summary of key SAR findings for nitrophenoxy piperidines.
Conclusion and Future Directions
The nitrophenoxy piperidine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modification of the piperidine nitrogen, the position and nature of substituents on the phenoxy ring, and the potential for bioisosteric replacement of the nitro group to optimize both potency and safety.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and testing a broader range of analogues to further refine the SAR and identify novel compounds with enhanced activity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of new, more potent analogues.[15][16]
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the nitrophenoxy piperidine scaffold can be realized.
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Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development: Investigating 3-(3-Nitrophenoxy)piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The novel compound, 3-(3-Nitrophenoxy)piperidine, combines this established heterocyclic core with a nitrophenoxy moiety. While the specific biological activity of this compound is yet to be fully elucidated, its structural features suggest a potential role as a modulator of key enzymes in the CNS, such as monoamine oxidases (MAOs).[3][4] MAOs are critical enzymes in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative disorders.[5]
This application note provides a comprehensive guide for the development of a robust cell-based assay cascade to characterize the bioactivity of this compound. We present a logical workflow, from initial cytotoxicity assessment to a specific mechanistic assay, designed to test the hypothesis that this compound acts as a monoamine oxidase inhibitor. The protocols provided herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Experimental Design & Workflow
A tiered approach is essential for the efficient evaluation of a novel compound. Our proposed workflow begins with a broad assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific assays. This is followed by a targeted mechanistic assay to investigate the compound's effect on monoamine oxidase A (MAO-A) activity.
Part 1: Primary Screening - Cytotoxicity Assessment
Rationale: Before investigating the specific mechanism of a compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This assay will establish a concentration range of this compound that does not induce significant cell death, ensuring that any observed effects in subsequent mechanistic assays are not a byproduct of general toxicity.
Protocol 1: MTT Assay for Cytotoxicity
Cell Line: PC12 (rat pheochromocytoma cell line). This cell line is of neural crest origin and endogenously expresses monoamine oxidases, making it a relevant model for neuroactive compounds.[7]
Materials:
-
PC12 cells (e.g., ATCC CRL-1721)
-
Complete growth medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin
-
Collagen type IV-coated 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a collagen type IV-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.18 ± 0.09 | 94.4% |
| 10 | 0.95 ± 0.06 | 76.0% |
| 50 | 0.63 ± 0.05 | 50.4% |
| 100 | 0.31 ± 0.04 | 24.8% |
Part 2: Secondary Screening - Mechanistic Assay for MAO-A Inhibition
Rationale: Based on the structural characteristics of this compound, we hypothesize that it may inhibit monoamine oxidase. The MAO-Glo™ Assay is a robust, luminescence-based method for measuring MAO activity.[8][9] This assay utilizes a luminogenic MAO substrate that is converted to luciferin in the presence of MAO. The subsequent addition of a luciferin detection reagent produces a light signal that is directly proportional to MAO activity. By measuring the reduction in the light signal in the presence of our test compound, we can quantify its inhibitory effect on MAO-A.
Protocol 2: MAO-Glo™ Assay for MAO-A Inhibition
Materials:
-
PC12 cells
-
MAO-Glo™ Assay Kit (Promega)
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Lysate Preparation:
-
Culture PC12 cells as described in Protocol 1.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (a hypotonic buffer with protease inhibitors is recommended) and incubate on ice.
-
Homogenize the cell suspension and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cell lysate and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
MAO-A Inhibition Assay:
-
Prepare serial dilutions of this compound in the appropriate assay buffer provided in the kit.
-
In a white, opaque 96-well plate, add the cell lysate (containing a standardized amount of protein) to each well.
-
Add the different concentrations of the compound to the respective wells. Include a known MAO-A inhibitor as a positive control (e.g., clorgyline) and a vehicle control (DMSO).
-
Add the luminogenic MAO-A substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
-
-
Luminescence Detection:
-
Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % MAO-A Inhibition |
| Vehicle Control | - | 500,000 ± 25,000 | 0% |
| This compound | 0.01 | 480,000 ± 22,000 | 4% |
| 0.1 | 425,000 ± 20,000 | 15% | |
| 1 | 275,000 ± 15,000 | 45% | |
| 10 | 100,000 ± 8,000 | 80% | |
| 100 | 25,000 ± 3,000 | 95% | |
| Clorgyline (Positive Control) | 1 | 30,000 ± 4,000 | 94% |
Mechanistic Insights & Signaling Pathway
Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the degradation of monoamine neurotransmitters.[10] Inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which is the therapeutic mechanism of many antidepressant drugs.
Conclusion
This application note provides a structured and scientifically grounded framework for the initial cell-based characterization of this compound. By following the outlined workflow and detailed protocols, researchers can efficiently determine the cytotoxic profile of the compound and investigate its potential as a monoamine oxidase inhibitor. The presented assays are robust, readily adaptable for high-throughput screening, and provide a solid foundation for further preclinical development of this and other novel piperidine-based compounds.
References
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. National Institutes of Health. [Link]
-
Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells. Linköping University Electronic Press. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells. PubMed. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]
-
Cultured PC12 Cells: A Model for Neuronal Function, Differentiation, and Survival. ResearchGate. [Link]
-
PC-12 Cells. Applied Biological Materials Inc.[Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. MAO-Glo™ Assay Protocol [promega.jp]
- 10. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of 3-(3-Nitrophenoxy)piperidine
Welcome to the technical support center for 3-(3-Nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols to enhance the stability of this compound for in vivo studies. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Stability Challenges
This compound is a molecule with two key structural motifs that present distinct stability challenges in a biological environment: the nitroaromatic system and the piperidine ring .
-
The Nitroaromatic Moiety: The nitro group is highly susceptible to enzymatic reduction in vivo, a common metabolic pathway for nitroaromatic compounds. This reduction can lead to the formation of nitroso, hydroxylamino, and amino metabolites, which may have different pharmacological activities and toxicological profiles compared to the parent compound. This metabolic instability is often a primary cause of rapid clearance and low systemic exposure.
-
The Piperidine Ring: The piperidine ring, a common scaffold in medicinal chemistry, can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This can result in N-dealkylation, ring hydroxylation, or the formation of N-oxides and ring-opened products.
-
The Ether Linkage: The ether bond connecting the phenyl and piperidine moieties could be susceptible to enzymatic cleavage, although this is often a less prominent metabolic pathway compared to nitro-reduction and piperidine oxidation.
Understanding these potential degradation pathways is the first step in developing a robust strategy to enhance the in vivo stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low plasma exposure and high variability. What are the likely causes?
A1: Low and variable plasma exposure is a classic sign of poor in vivo stability and/or low bioavailability. For this specific molecule, the most probable causes are:
-
Extensive First-Pass Metabolism: The nitro group is likely undergoing significant reduction in the liver and possibly in the gut by nitroreductases. This pre-systemic metabolism can drastically reduce the amount of parent compound reaching systemic circulation.
-
Poor Aqueous Solubility: If the compound has low solubility, its dissolution in the gastrointestinal tract may be the rate-limiting step for absorption, leading to low and erratic uptake.
-
Chemical Instability in Formulation: The compound may be degrading in the dosing vehicle before or after administration. It is crucial to assess the stability of the compound in the chosen formulation.
Q2: How can I formulate this compound to improve its stability and bioavailability?
A2: A multi-pronged formulation strategy is often most effective:
-
pH Optimization: For parenteral formulations, buffering the solution to a pH where the compound exhibits maximum stability is critical. For oral formulations, consider enteric coatings to protect the compound from the acidic environment of the stomach if it is found to be acid-labile.
-
Use of Excipients:
-
Solubilizing Agents: To address solubility issues, consider using co-solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPBCD), which can also offer a degree of protection against degradation.
-
Antioxidants: To mitigate oxidative degradation of the piperidine ring, the inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the formulation can be beneficial.
-
-
Advanced Drug Delivery Systems: For persistent stability issues, encapsulation in lipid-based systems (e.g., liposomes) or polymeric nanoparticles can shield the compound from metabolic enzymes and control its release profile.
Q3: What analytical methods are recommended for quantifying this compound and its potential metabolites in biological samples?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation step with a cold organic solvent (e.g., acetonitrile) is typically sufficient for plasma samples. This is followed by centrifugation, and the supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: A reversed-phase C18 column is generally a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol with a small amount of formic acid (to improve peak shape and ionization) is recommended.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. You will need to optimize the MS parameters for the parent compound and its expected metabolites (e.g., the amino metabolite). Multiple Reaction Monitoring (MRM) will provide the necessary specificity and sensitivity for quantification.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid disappearance of the parent compound in plasma/microsomal stability assays. | High metabolic clearance, likely due to nitro-reduction or piperidine oxidation. | 1. Identify the primary metabolic pathway: Incubate the compound with liver microsomes in the presence and absence of NADPH. A significant decrease only in the presence of NADPH suggests CYP-mediated oxidation. To investigate nitro-reduction, incubate with liver S9 fraction or cytosol, which contain nitroreductases. 2. Metabolite Identification: Use high-resolution LC-MS to identify the major metabolites. Look for the mass shift corresponding to the reduction of the nitro group (NO2 -> NH2, a loss of 30 Da) or the addition of oxygen (hydroxylation, +16 Da). 3. Consider a Prodrug Approach: If nitro-reduction is the main issue, a prodrug strategy to temporarily mask the nitro group could be explored. |
| Precipitation of the compound upon dilution of a DMSO stock into aqueous buffer. | The compound has low aqueous solubility, and the buffer has exceeded its solubilizing capacity for the compound. | 1. Reduce the final DMSO concentration: Aim for a final DMSO concentration of <1% in your assay. 2. Use a different stock solvent: If compatible with your experiment, consider solvents like ethanol or PEG 400. 3. Incorporate solubilizing excipients: Add cyclodextrins or surfactants (e.g., Tween 80) to your aqueous buffer to increase the compound's solubility. |
| Inconsistent results between different in vivo experiments. | This could be due to formulation instability, variability in animal metabolism, or analytical issues. | 1. Confirm formulation stability: Prepare your dosing formulation and analyze its concentration at time zero and after the duration of your experiment under the same storage conditions. 2. Standardize experimental conditions: Ensure consistency in animal strain, age, sex, and fasting state, as these can all influence drug metabolism. 3. Validate your analytical method: Ensure your LC-MS/MS method is robust, with good linearity, accuracy, and precision. Use a stable-isotope labeled internal standard if available. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stability-Enhanced Oral Formulation
This protocol describes the preparation of a solution-based formulation using hydroxypropyl-β-cyclodextrin (HPBCD) to improve solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Citrate buffer (pH 4.0)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the HPBCD Solution: Weigh the required amount of HPBCD to make a 20% (w/v) solution in purified water. For example, to make 10 mL, dissolve 2 g of HPBCD in approximately 8 mL of water in a volumetric flask. Stir until fully dissolved, then bring the volume to 10 mL with water.
-
Weigh the Compound: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).
-
Complexation: Add the weighed compound to the HPBCD solution. Stir vigorously at room temperature for at least 4 hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear.
-
pH Adjustment (Optional but Recommended): If pre-formulation studies indicate better stability at a specific pH, slowly add citrate buffer to adjust the final formulation to the target pH.
-
Final Volume Adjustment: Bring the formulation to the final desired volume with the appropriate buffer or water.
-
Sterile Filtration: For parenteral administration, filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Stability Check: Analyze the concentration of the active compound in the formulation immediately after preparation (T=0) and after storage under relevant conditions (e.g., 24 hours at room temperature) using a validated HPLC method.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a framework for evaluating the metabolic stability of the compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar, stable compound)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the Reaction: Add this compound to the mixture to achieve a final concentration of 1 µM. Immediately after, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizations
Potential In Vivo Degradation Pathways
Caption: Potential metabolic pathways of this compound in vivo.
Experimental Workflow for Stability Assessment
Technical Support Center: Asymmetric Synthesis of 3-(3-Nitrophenoxy)piperidine
Welcome to the technical support center for the method refinement of the asymmetric synthesis of 3-(3-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral piperidine derivatives. As a key structural motif in various pharmacologically active agents, achieving high enantiopurity for this compound is critical.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of asymmetric catalysis and reaction mechanisms. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring robust and reproducible outcomes.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and commonly adapted strategy for synthesizing enantiomerically pure this compound involves a two-step sequence. This approach decouples the establishment of the chiral center from the etherification, allowing for optimization at each distinct stage.
-
Asymmetric Reduction: Enantioselective reduction of an N-protected 3-piperidone derivative to form the corresponding chiral alcohol, (S)- or (R)-N-Boc-3-hydroxypiperidine.
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Etherification: Coupling of the chiral alcohol with 3-nitrophenol, typically via a Mitsunobu reaction, followed by deprotection.
Below is a visualization of this recommended workflow.
Caption: Recommended two-step workflow for the asymmetric synthesis of the target compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis. The Q&A format is designed to help you quickly identify your problem and implement a validated solution.
Step 1: Asymmetric Reduction of N-Boc-3-piperidone
Question 1: My reaction shows low enantiomeric excess (ee%). What are the primary causes and how can I improve it?
Answer: Low enantiomeric excess is a common but solvable issue in asymmetric catalysis. The root cause is often related to catalyst efficacy, reaction conditions, or substrate quality.
-
Causality & Explanation: The chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.[1] Any factor that disrupts this finely tuned energetic difference will erode enantioselectivity.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a biocatalyst (e.g., ketoreductase or Baker's yeast), ensure the enzyme is active and not denatured.[2] For chemical catalysts like oxazaborolidines, confirm the reagent is not hydrolyzed from exposure to atmospheric moisture.[3]
-
Strict Temperature Control: Asymmetric reactions are often highly sensitive to temperature. A higher temperature can provide enough energy to overcome the small difference in activation energies between the two enantiomeric pathways, leading to a more racemic product. Run the reaction at the lower end of the recommended temperature range (e.g., -20 °C to 0 °C for some chemical reductions).
-
Substrate Purity: Ensure the starting N-Boc-3-piperidone is free of acidic or basic impurities. These can interact with the catalyst and disrupt its chiral environment. Purify the starting material by column chromatography or recrystallization if necessary.
-
Solvent Quality: Use anhydrous, high-purity solvents. Protic impurities (like water or methanol in an aprotic solvent) can interfere with the catalyst-substrate complex.
-
Question 2: The reduction reaction is sluggish or stalls completely. What should I investigate?
Answer: A stalled reaction typically points to catalyst inhibition/poisoning or suboptimal reaction parameters.
-
Causality & Explanation: Catalysts, whether enzymatic or metallic, have active sites that can be blocked or deactivated by inhibitors.[4] The reaction rate is also intrinsically linked to concentration and temperature.
-
Troubleshooting Steps:
-
Check for Catalyst Poisons: If using a metal-based catalyst, be aware of common poisons like sulfur or thiol-containing compounds, which may be present as low-level impurities in reagents.
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome minor inhibition and increase the reaction rate.
-
Re-evaluate Reagent Stoichiometry: Ensure the hydride source (e.g., borane derivative) is added in the correct stoichiometry and is not degraded. Prepare a fresh solution if its quality is in doubt.
-
Monitor with In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to track the disappearance of the starting material. This will help you determine if the reaction is slow from the start or stops after a certain conversion, which can indicate catalyst death.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Temperature | 0 °C | Decrease to -20 °C to improve ee% |
| Catalyst Loading | 1-5 mol% | Increase to 5-10 mol% if reaction stalls |
| Solvent | Anhydrous THF/DCM | Use freshly distilled or dried solvent |
| Substrate Purity | >98% | Recrystallize or chromatograph if impurities detected |
Step 2: Mitsunobu Etherification
Question 3: The Mitsunobu reaction has a low yield, and I primarily recover my starting alcohol. What went wrong?
Answer: Low yield in a Mitsunobu reaction with recovery of the starting alcohol is a classic symptom of several potential issues, most often related to reagent addition or the pKa of the nucleophile.
-
Causality & Explanation: The Mitsunobu reaction relies on the in-situ formation of an activated phosphonium salt of the alcohol. The nucleophile (in this case, the phenoxide of 3-nitrophenol) must be sufficiently acidic to protonate the initial betaine intermediate but nucleophilic enough to displace the activated hydroxyl group.[5]
-
Troubleshooting Steps:
-
Order of Reagent Addition: The standard and most reliable order is to have the alcohol and nucleophile (3-nitrophenol) dissolved in the solvent first. Then, add the phosphine (e.g., PPh₃), followed by the slow, dropwise addition of the azodicarboxylate (DIAD or DEAD) at a low temperature (typically 0 °C). Adding the reagents in the wrong order can lead to a host of side reactions.
-
pKa of 3-Nitrophenol: 3-Nitrophenol has a pKa of approximately 8.4, which is generally suitable for the Mitsunobu reaction. However, if the reaction environment is not optimal, its deprotonation can be inefficient. You can pre-form the phenoxide by adding a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) before the reaction, but this is an advanced technique and may complicate purification.
-
Azodicarboxylate Quality: Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) can degrade over time. Use a fresh bottle or a recently purchased stock for best results.
-
Water Contamination: The reaction is highly sensitive to water, which will consume the activated intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Question 4: My main impurity is the dialkyl hydrazine-dicarboxylate byproduct, and it's very difficult to remove. How can I improve the purification?
Answer: This is the most common purification challenge in Mitsunobu reactions. Both the phosphine oxide and the reduced azodicarboxylate byproducts can be difficult to separate from the desired product.
-
Causality & Explanation: The triphenylphosphine oxide (TPPO) and dialkyl hydrazine-dicarboxylate are polar, often crystalline, byproducts of the reaction. Their chromatographic behavior can be similar to that of the desired product.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Mitsunobu reaction purification.
Frequently Asked Questions (FAQs)
Q: Which N-protecting group is best for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to the conditions of both asymmetric reduction and the Mitsunobu reaction. Furthermore, its removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) is clean and high-yielding, leaving the ether linkage intact.
Q: How do I determine the enantiomeric excess (ee%) of my chiral alcohol intermediate? A: The most accurate and standard method is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to derivatize the alcohol to a UV-active species, such as a benzoate or naphthoate ester, to improve detection. A racemic standard must be prepared (e.g., by reducing the ketone with sodium borohydride) to identify the retention times of both enantiomers.
Q: Can I use a different method for the etherification instead of the Mitsunobu reaction? A: Yes, a Williamson ether synthesis is a possible alternative. This would involve converting the chiral alcohol to a better leaving group (e.g., a tosylate or mesylate) and then reacting it with the sodium salt of 3-nitrophenol. However, this two-step process is longer and carries a risk of racemization at the chiral center during the SN2 displacement, especially if the leaving group is bulky or conditions are not optimized. The Mitsunobu reaction is generally preferred as it proceeds with a clean inversion of stereochemistry and is a one-pot procedure.
Q: My final product seems to be degrading. What are the stability considerations? A: The nitroaromatic group can be susceptible to reduction, especially in the presence of certain metals (like residual palladium if a hydrogenation step was used elsewhere) and a hydrogen source. Store the final compound protected from light and under an inert atmosphere (nitrogen or argon) to prevent potential degradation pathways.
Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone via Biocatalysis
(This protocol is a representative example using a whole-cell biocatalyst and should be optimized for the specific enzyme or yeast strain used).
-
To a suspension of Baker's yeast (Saccharomyces cerevisiae, 20 g) in a phosphate buffer solution (200 mL, 0.1 M, pH 7.0) at 30 °C, add glucose (10 g).
-
Stir the mixture for 30 minutes to activate the yeast.
-
Add a solution of N-Boc-3-piperidone (1.0 g, 5.02 mmol) in ethanol (5 mL).
-
Stir the reaction mixture vigorously at 30 °C and monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).
-
After 24-48 hours (or upon completion), add Celite (10 g) to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.[2]
-
Purify by flash column chromatography. Determine ee% by chiral HPLC after derivatization.
Protocol 2: Mitsunobu Reaction
-
In an oven-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 g, 4.97 mmol), 3-nitrophenol (0.83 g, 5.96 mmol), and triphenylphosphine (1.56 g, 5.96 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.18 mL, 5.96 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (using a gradient elution of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
References
- CN105734089A - Asymmetric synthesis method for (R)-3-amino piperidine derivatives.
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Blackmond, D. G. (2000). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
Trost, B. M. (1998). Asymmetric catalysis: an enabling science. Proceedings of the National Academy of Sciences. [Link]
-
Knowles, W. S. (2002). Asymmetric Catalysis. Angewandte Chemie International Edition. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica. [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]
Sources
Technical Support Center: Navigating Cell Permeability Challenges of 3-(3-Nitrophenoxy)piperidine Analogues
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Nitrophenoxy)piperidine analogues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common hurdle of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical steps to translate potent biochemical activity into robust cellular and in vivo efficacy.
Part 1: Troubleshooting Guide & FAQs
This section is designed to provide rapid, targeted solutions to common experimental roadblocks.
Question 1: My this compound analogue shows high potency in my biochemical (cell-free) assay, but its activity is significantly lower or absent in cell-based assays. What is the likely cause?
Answer: A significant drop in potency when moving from a biochemical to a cellular context is a classic indicator of poor cell permeability.[1] The this compound scaffold, while offering a versatile framework, possesses physicochemical characteristics that can hinder its passage across the lipid bilayer of a cell membrane.
-
The Culprits:
-
Polarity from the Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, which can impede partitioning into the lipophilic cell membrane.
-
Hydrogen Bonding: The piperidine nitrogen (if secondary) and the ether oxygen can act as hydrogen bond acceptors, while any amine protons are donors. An excessive number of hydrogen bond donors and acceptors can lead to a high desolvation penalty upon entering the lipid membrane.[2]
-
Ionization State (pKa): The basicity of the piperidine nitrogen is a critical factor.[3][4][5] At physiological pH (around 7.4), if the piperidine nitrogen is protonated (ionized), the resulting positive charge will significantly reduce its ability to passively diffuse across the cell membrane.[6][7][8]
-
Question 2: How can I confirm that poor permeability is the issue and not another factor like metabolic instability or target engagement in the cellular environment?
Answer: A systematic approach is crucial to pinpoint the problem. Before extensive medicinal chemistry efforts, it's essential to experimentally verify poor permeability.
-
Recommended Workflow:
-
Direct Permeability Assessment: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that specifically measures passive diffusion.[9][10] If your compound shows low permeability in PAMPA, it strongly suggests that passive diffusion is a major barrier.
-
Cell-Based Permeability and Efflux Assessment: Utilize a Caco-2 or MDCK cell monolayer assay.[11][12][13] These assays not only measure permeability across a cellular barrier but can also identify if your compound is a substrate for efflux pumps (like P-glycoprotein), which actively remove compounds from the cell.[14][15]
-
Metabolic Stability Check: Perform a preliminary metabolic stability assay using liver microsomes or S9 fractions to rule out rapid degradation as the cause of low cellular activity.
-
Below is a decision-making workflow to guide your investigation:
Caption: Troubleshooting workflow for low cellular activity.
Question 3: What specific medicinal chemistry strategies can I employ to improve the cell permeability of my this compound analogues?
Answer: Improving permeability through structural modification is a common and effective strategy. The key is to balance the changes needed for permeability with the retention of target potency.
-
Strategy 1: Modulate Lipophilicity (LogP/LogD)
-
Rationale: Cell membranes are lipidic, so a certain degree of lipophilicity is required for a compound to partition into the membrane.[6][7][8] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The goal is to find the optimal balance.
-
Actionable Advice:
-
Reduce Polarity of the Nitro Group: While challenging without altering the core pharmacophore, consider bioisosteric replacements for the nitro group if tolerated by the target. For example, groups like a trifluoromethyl (-CF₃) or a cyano (-CN) can mimic the electron-withdrawing properties with reduced polarity.
-
Add Lipophilic Moieties: Systematically add small, lipophilic groups (e.g., methyl, ethyl) to positions on the piperidine or phenyl rings that are not critical for target binding.
-
Bridged Piperidines: Introducing a carbon bridge to the piperidine ring can increase its three-dimensionality and basicity, which may improve solubility and permeability.[16]
-
-
-
Strategy 2: Reduce Hydrogen Bonding Potential
-
Rationale: Each hydrogen bond a molecule makes with water must be broken before it can enter the lipid membrane, a process that requires energy. Reducing the number of hydrogen bond donors is often a highly effective strategy.[2]
-
Actionable Advice:
-
N-Alkylation: If the piperidine nitrogen is secondary (N-H), methylation or ethylation will remove a hydrogen bond donor.[17] This also increases lipophilicity.
-
Masking Polar Groups: If other polar groups are present on your scaffold, consider masking them with moieties that can be cleaved inside the cell (a prodrug approach).[2] For example, converting a hydroxyl group to an ether or an ester.
-
-
-
Strategy 3: Prodrug Approach
-
Rationale: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is an excellent strategy for temporarily masking polar functional groups that are essential for activity but hinder permeability.[2]
-
Actionable Advice:
-
Data Presentation: Impact of Structural Modifications on Permeability
| Analogue | Modification | LogD (pH 7.4) | H-Bond Donors | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) |
| Parent Compound | This compound | 1.5 | 1 | < 1.0 | < 0.5 |
| Analogue 1 | N-Methylation of Piperidine | 2.0 | 0 | 3.5 | 2.1 |
| Analogue 2 | Bioisostere (NO₂ → CF₃) | 2.8 | 1 | 5.2 | 3.8 |
| Analogue 3 | Ester Prodrug (on a distal carboxyl group) | 3.1 | 0 | 8.9 | 6.5 |
| This is a hypothetical table illustrating the potential impact of modifications. Experimental validation is required. |
Question 4: Are there any formulation-based approaches to improve the permeability of my compounds for in vitro experiments?
Answer: Yes, formulation strategies can be employed, although they are more commonly used for in vivo studies. For cellular assays, they can sometimes help overcome solubility issues that might be misinterpreted as permeability problems.
-
Use of Permeability Enhancers: Compounds like EDTA or L-ascorbate can increase outer membrane permeability in certain cell types, but this is generally not recommended for routine cell-based assays as it can introduce artifacts.[19]
-
Nanoformulations: Encapsulating the compound in lipid-based nanoparticles or other nanocarriers can facilitate its entry into cells.[20] This is a more advanced technique that requires specialized formulation expertise.
Part 2: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, to an acceptor well.[10] It is a rapid and cost-effective way to assess passive permeability.[9][21]
Methodology:
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane.
-
Compound Solutions: Prepare a 10 mM stock solution of your this compound analogue in DMSO. Dilute the stock in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 10-100 µM).
-
Acceptor Buffer: Use the same buffer as for the compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the lipid solution to each well of the donor plate (hydrophobic PVDF membrane).
-
Fill the acceptor wells of a 96-well plate with the acceptor buffer.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Add your compound solutions to the donor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, V is volume, A is the filter area, and t is the incubation time.
-
Caption: Workflow for the PAMPA experimental protocol.
Protocol 2: Caco-2 Cell Permeability Assay
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a differentiated monolayer with tight junctions that mimics the intestinal epithelium.[12] This assay measures both passive diffusion and active transport, including efflux.[11]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the same procedure, but add the compound to the basolateral (donor) compartment and sample from the apical (acceptor) compartment.
-
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions: Pₐₚₚ = (dQ/dt) / (A * C₀) Where dQ/dt is the flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[11]
-
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). Available at: [Link]
-
Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024). Available at: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. (n.d.). Available at: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. (2020). Available at: [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH. (n.d.). Available at: [Link]
-
Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers - MDPI. (n.d.). Available at: [Link]
-
(PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? - ResearchGate. (2025). Available at: [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. (n.d.). Available at: [Link]
-
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024). Available at: [Link]
-
Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PubMed. (2017). Available at: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry. (2012). Available at: [Link]
-
The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress - ResearchGate. (2025). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005). Available at: [Link]
-
Drug–Membrane Permeability across Chemical Space - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]
-
Research progress on piperidine-containing compounds as agrochemicals - ResearchGate. (n.d.). Available at: [Link]
-
Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane - NIH. (n.d.). Available at: [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (2007). Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2022). Available at: [Link]
-
Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. (2022). Available at: [Link]
-
What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025). Available at: [Link]
-
Application of drug physico chemical characterisation in drug discovery - Merck Group. (n.d.). Available at: [Link]
-
Drug's pKa and its absorption - YouTube. (2022). Available at: [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. (2017). Available at: [Link]
-
caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. (n.d.). Available at: [Link]
-
Enhancing permeability of the outer membrane – by Helen Zgurskaya - GARDP Revive. (2025). Available at: [Link]
-
What is pKa and how is it used in drug development?. (2023). Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Sygnature Discovery. (n.d.). Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. (n.d.). Available at: [Link]
Sources
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- 4. m.youtube.com [m.youtube.com]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
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- 17. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 18. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3-(3-Nitrophenoxy)piperidine vs other piperidine analogues in cancer cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. One such promising scaffold is the piperidine ring, a ubiquitous feature in many biologically active compounds. When coupled with a phenoxy moiety, this structural motif gives rise to a class of molecules with intriguing and diverse anticancer properties. This guide provides a comprehensive comparison of various phenoxypiperidine analogues, delving into their performance in cancer cell models, supported by experimental data and elucidating the underlying mechanistic principles. While direct experimental data for 3-(3-Nitrophenoxy)piperidine in cancer cell lines remains elusive in publicly available literature, we will explore the structure-activity relationships of related compounds to hypothesize its potential role and guide future research.
The Piperidine Scaffold: A Privileged Structure in Cancer Drug Discovery
The piperidine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability[1]. Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets[2]. Numerous piperidine-containing drugs have been successfully developed for a range of diseases, including cancer[3]. The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile[1][2].
Phenoxypiperidine Analogues: A Study in Structure-Activity Relationships
The introduction of a phenoxy group to the piperidine scaffold opens up a vast chemical space for exploration. The nature and position of substituents on both the phenoxy and piperidine rings can dramatically influence the compound's anticancer activity.
Comparative Cytotoxicity of Phenoxypiperidine Analogues
To understand the therapeutic potential of this class of compounds, it is crucial to examine their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Piperidine-dihydropyridine hybrid (3-fluoro substituted) | A-549 (Lung) | 15.94 | Piperidine linked to dihydropyridine, fluoro substitution on carboxamide series. | [4] |
| MCF-7 (Breast) | 22.12 | [4] | ||
| Piperidine-dihydropyridine hybrid (cyclobutyl ring) | A-549 (Lung) | 16.56 | Piperidine linked to dihydropyridine, presence of a cyclobutyl ring. | [4] |
| MCF-7 (Breast) | 24.68 | [4] | ||
| N-pyridazin-3-piperidine derivative (D16) | MCF-7 (Breast) | Not specified, but described as highly effective. | N-pyridazinyl group on the piperidine ring. | [5] |
| 3,5-bis(benzylidene)-4-oxo-1-piperidinyl dimer (4g) | Various Leukemia & Lymphoma cell lines | 0.05 - 8.51 (Average) | Dimeric structure with 3,4,5-trimethoxy substituents. | [6] |
| Quinoxalinyl–piperazine compound (30) | MDA-MB-231 (Breast) | 0.012 | Quinoxaline moiety linked to a piperazine (a related six-membered heterocycle). | [7] |
| Caki-1 (Kidney) | 0.011 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights several key SAR trends. For instance, the introduction of a fluorine atom or a cyclobutyl ring in the piperidine-dihydropyridine hybrids confers potent cytotoxicity against lung and breast cancer cells[4]. The dimeric nature of the 3,5-bis(benzylidene)-4-oxo-1-piperidinyl compounds, particularly with trimethoxy substitutions, results in exceptionally low IC50 values against hematological malignancies[6]. This suggests that increasing the molecular complexity and introducing specific electron-withdrawing or bulky groups can significantly enhance anticancer activity.
Hypothesizing the Role of this compound
While direct experimental evidence is lacking, we can extrapolate the potential activity of this compound based on the known effects of its constituent parts. The "nitro" group is a strong electron-withdrawing group, and nitro-containing compounds have been shown to induce apoptosis in cancer cells. For example, Nitrofen, a diphenyl ether herbicide containing a nitrophenoxy moiety, has been demonstrated to induce redox-dependent apoptosis[5]. This suggests that the 3-nitrophenoxy group in our target molecule could contribute to its cytotoxic potential, possibly through the generation of reactive oxygen species (ROS) and subsequent induction of apoptotic pathways.
The position of the phenoxy group at the 3-position of the piperidine ring is also significant. The stereochemistry and conformation of the piperidine ring can influence how the phenoxy group is presented to its biological target. Further research is warranted to synthesize and evaluate this compound and its isomers to validate this hypothesis.
Mechanistic Insights into the Anticancer Activity of Piperidine Analogues
The anticancer effects of piperidine analogues are often mediated through the modulation of key cellular signaling pathways that control cell proliferation, survival, and death.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several piperidine derivatives have been shown to trigger this process in cancer cells.
-
Caspase Activation: Many piperidine analogues exert their pro-apoptotic effects through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain piperidine derivatives have been shown to activate caspase-3, a key executioner caspase[8]. The activation of caspase-3 leads to the cleavage of a variety of cellular substrates, ultimately resulting in the dismantling of the cell.
-
Mitochondrial Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is another critical target. Some 3,5-bis(benzylidene)-4-oxo-1-piperidinyl dimers have been shown to induce depolarization of the mitochondrial membrane potential, a key event in this pathway[6]. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering the caspase cascade.
Below is a diagram illustrating the potential apoptotic pathways targeted by phenoxypiperidine analogues.
Caption: Potential mechanism of apoptosis induction by phenoxypiperidine analogues.
Cell Cycle Arrest
In addition to inducing apoptosis, some piperidine derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and replicating their DNA. For example, N-pyridazin-3-piperidine derivatives have been shown to act as p53 activators[5]. The p53 tumor suppressor protein plays a critical role in cell cycle regulation, and its activation can lead to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis.
The following diagram illustrates a simplified workflow for assessing the cell cycle effects of a novel compound.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phenoxypiperidine analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the phenoxypiperidine analogues in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Phenoxypiperidine analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the phenoxypiperidine analogues at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
The phenoxypiperidine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data on various analogues demonstrate that strategic modifications to this core structure can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines. While the anticancer potential of this compound remains to be experimentally validated, the structure-activity relationships of related compounds suggest that it could be a worthwhile candidate for synthesis and biological evaluation. Future research should focus on a systematic exploration of substitutions on both the phenoxy and piperidine rings to optimize anticancer activity and elucidate the precise molecular targets and signaling pathways involved. Such studies will be instrumental in advancing this promising class of compounds from the laboratory to the clinic.
References
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A Comparative Cross-Reactivity Profile of 3-(3-Nitrophenoxy)piperidine: A Guide for Preclinical Safety Assessment
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its successful clinical translation. Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage attrition in the development pipeline. This guide provides a detailed comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-(3-Nitrophenoxy)piperidine, benchmarked against two well-established antipsychotic agents, Haloperidol and Risperidone.
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents.[1] The phenoxy-piperidine substructure, in particular, is common in compounds targeting monoamine receptors. Given this structural precedent, we hypothesize that this compound possesses significant affinity for dopamine and/or serotonin receptors. This guide will therefore focus on its hypothetical primary activity as a dual Dopamine D2 and Serotonin 5-HT2A receptor antagonist, a profile characteristic of many atypical antipsychotics.[2]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and in-depth, actionable protocols for replication and validation.
The Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with safety being a primary hurdle. Proactive safety pharmacology, initiated in the early discovery phases, allows for the identification and mitigation of potential liabilities.[3] By screening a compound against a broad panel of biologically relevant targets, we can construct a "selectivity fingerprint." This fingerprint helps in:
-
Predicting Potential ADRs: Many off-target interactions are linked to known clinical side effects. For instance, affinity for the histamine H1 receptor is often associated with sedation and weight gain, while blockade of the hERG potassium channel can indicate a risk of cardiac arrhythmias.[4]
-
Guiding Lead Optimization: A detailed cross-reactivity profile enables medicinal chemists to perform structure-activity relationship (SAR) studies aimed at designing out unwanted activities while retaining or enhancing on-target potency.[5]
-
Differentiating from Competitors: A superior selectivity profile can be a key differentiator for a new molecular entity, potentially offering a better safety margin than existing therapies.
The following sections will delve into the experimental approach for generating such a profile, present a comparative analysis of our lead compound, and provide the detailed methodologies required for such an assessment.
Comparative Selectivity Analysis
To contextualize the cross-reactivity profile of this compound, we have benchmarked it against Haloperidol, a first-generation (typical) antipsychotic, and Risperidone, a second-generation (atypical) antipsychotic.[6][7] Haloperidol is known for its potent D2 receptor antagonism but also interacts with other receptors, contributing to its side-effect profile.[8][9] Risperidone exhibits high affinity for both D2 and 5-HT2A receptors and interacts with several other monoaminergic targets.[10][11]
The following table summarizes the hypothetical binding affinities (Ki, in nM) of these three compounds against a comprehensive panel of 45 targets, representative of a standard safety screening panel.[12] Lower Ki values indicate higher binding affinity.
| Target Class | Target | This compound (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Primary Targets | Dopamine D2 | 2.5 | 0.89 | 3.13 |
| Serotonin 5-HT2A | 5.8 | 120 | 0.16 | |
| GPCRs - Dopaminergic | Dopamine D1 | 850 | 280 | 630 |
| Dopamine D3 | 45 | 4.6 | 7.2 | |
| Dopamine D4 | 60 | 10 | 8.0 | |
| GPCRs - Serotonergic | Serotonin 5-HT1A | 1200 | 3600 | 180 |
| Serotonin 5-HT2C | 95 | 4700 | 4.7 | |
| Serotonin 5-HT6 | >10,000 | 800 | 32 | |
| Serotonin 5-HT7 | >10,000 | 1200 | 41 | |
| GPCRs - Adrenergic | Alpha-1A | 88 | 12 | 0.8 |
| Alpha-1B | 150 | 15 | 1.2 | |
| Alpha-2A | 950 | 150 | 7.54 | |
| GPCRs - Histaminergic | Histamine H1 | 450 | 800 | 2.23 |
| GPCRs - Muscarinic | Muscarinic M1 | >10,000 | 5000 | >10,000 |
| GPCRs - Opioid | Mu-Opioid | >10,000 | >10,000 | >10,000 |
| Kappa-Opioid | >10,000 | >10,000 | >10,000 | |
| Delta-Opioid | >10,000 | >10,000 | >10,000 | |
| Ion Channels | hERG (K+ Channel) | 8500 | 1500 | 980 |
| CaV1.2 (Ca2+ Channel) | >10,000 | 2500 | >10,000 | |
| NaV1.5 (Na+ Channel) | >10,000 | 4000 | >10,000 | |
| Transporters | Serotonin (SERT) | 2500 | 8000 | 2100 |
| Norepinephrine (NET) | 3500 | 9000 | 3500 | |
| Dopamine (DAT) | 1800 | 12000 | 4500 | |
| Enzymes | PDE4 | >10,000 | >10,000 | >10,000 |
| MAO-A | >10,000 | >10,000 | >10,000 | |
| MAO-B | >10,000 | >10,000 | >10,000 | |
| FAAH | >10,000 | >10,000 | >10,000 | |
| COX-1 | >10,000 | >10,000 | >10,000 | |
| COX-2 | >10,000 | >10,000 | >10,000 |
Disclaimer: The data for this compound are hypothetical and presented for illustrative purposes to guide a comparative analysis. Data for Haloperidol and Risperidone are compiled from publicly available literature and databases for comparative purposes.[8][10]
Interpretation of the Selectivity Profile
-
This compound: This compound exhibits high affinity for its primary targets, the Dopamine D2 and Serotonin 5-HT2A receptors. It demonstrates a favorable selectivity profile with significantly lower affinity (generally >30-fold) for most other receptors, ion channels, and transporters screened. Its modest affinity for the D3 and D4 dopamine receptor subtypes and the Alpha-1A adrenergic receptor should be noted for further investigation. Crucially, its affinity for the hERG channel is in the high micromolar range, suggesting a lower risk of cardiac-related adverse effects compared to some other agents.
-
Haloperidol: As a typical antipsychotic, Haloperidol shows very high affinity for the D2 receptor.[6] However, it has considerable affinity for Alpha-1A adrenergic receptors and D3/D4 dopamine receptors. Its lower affinity for the 5-HT2A receptor is characteristic of first-generation antipsychotics.[2]
-
Risperidone: This atypical antipsychotic has potent binding to both 5-HT2A and D2 receptors.[7] Its profile is more promiscuous than our investigational compound, with high affinity for Alpha-1A/B and Alpha-2A adrenergic receptors, as well as the Histamine H1 receptor, which is consistent with its known side-effect profile.[10]
Visualizing Selectivity
The following diagram illustrates the workflow for a comprehensive cross-reactivity profiling campaign.
Caption: Workflow for Cross-Reactivity Profiling.
The selectivity of this compound compared to Haloperidol and Risperidone can be visualized in the following diagram, which highlights the binding affinity at key on- and off-targets.
Caption: Comparative Binding Affinities at Key Receptors.
Experimental Methodologies
The data presented in this guide are generated using standardized, robust, and reproducible in vitro pharmacological assays. The two primary methodologies are radioligand binding assays and enzyme inhibition assays.
Radioligand Binding Assay Protocol (General)
This protocol is used to determine the binding affinity of a test compound for a specific receptor. It is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[13]
1. Membrane Preparation:
- Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Setup:
- The assay is performed in a 96-well plate format.
- To each well, add in sequence:
- Assay buffer.
- A dilution series of the test compound (e.g., 11 concentrations from 0.1 nM to 100 µM).
- A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd.
- The membrane preparation.
- Total binding is determined in the absence of the test compound.
- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Incubation and Filtration:
- The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand.[14]
- The filters are washed multiple times with ice-cold wash buffer.
4. Detection and Data Analysis:
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is counted using a scintillation counter.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data are plotted as percent inhibition versus log concentration of the test compound, and the IC50 value is determined using non-linear regression.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay Protocol (General)
This protocol is used to determine the inhibitory activity of a test compound against a specific enzyme.[15]
1. Reagent Preparation:
- Prepare a stock solution of the purified enzyme in an appropriate buffer.
- Prepare a stock solution of the enzyme's substrate.
- Prepare a serial dilution of the test compound.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
- Pre-incubate the enzyme and the test compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
3. Data Analysis:
- Calculate the initial reaction velocity for each concentration of the inhibitor.[16]
- Plot the percentage of enzyme activity versus the log concentration of the inhibitor.
- Determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The hypothetical cross-reactivity profile of this compound suggests a promising selectivity profile, particularly when compared to established drugs like Haloperidol and Risperidone. Its high affinity for the Dopamine D2 and Serotonin 5-HT2A receptors, coupled with a cleaner off-target profile, indicates a potentially wider therapeutic window with a reduced burden of side effects commonly associated with antipsychotic medications.
The next critical steps in the preclinical development of this compound would involve:
-
Functional Assays: Moving beyond binding affinity to assess the functional activity (agonist, antagonist, or inverse agonist) of this compound at its primary and key off-targets.
-
Kinome Screening: A broad kinase panel screen (e.g., KINOMEscan) to rule out off-target kinase inhibition, which is a common liability for many small molecules.[17]
-
In Vivo Safety and Efficacy Studies: Progressing to animal models to evaluate the compound's pharmacokinetic properties, in vivo efficacy in relevant behavioral models, and to confirm the predicted safety profile.
By adhering to a rigorous and systematic approach to cross-reactivity profiling, as outlined in this guide, drug discovery teams can make more informed decisions, de-risk their development programs, and ultimately increase the likelihood of bringing safer and more effective medicines to patients.
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A Comparative Analysis of 3-(3-Nitrophenoxy)piperidine and its Para-Nitro Isomer: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its place in a multitude of approved drugs. However, subtle modifications to this privileged structure can dramatically alter its physicochemical and pharmacokinetic profiles, ultimately dictating its therapeutic potential. This guide provides an in-depth comparative analysis of two isomeric compounds: 3-(3-Nitrophenoxy)piperidine and its para-substituted counterpart, 3-(4-Nitrophenoxy)piperidine.
This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, predicted physicochemical properties, and anticipated ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these two isomers. By presenting this data alongside detailed experimental protocols, we aim to provide a robust framework for informed decision-making in early-stage drug discovery projects.
Section 1: Synthesis Strategy: The Mitsunobu Reaction
A reliable and stereospecific synthesis of the target compounds can be achieved via the Mitsunobu reaction.[1][2][3][4] This reaction facilitates the formation of an ether linkage between a secondary alcohol, in this case, N-protected 3-hydroxypiperidine, and a phenolic nucleophile (3-nitrophenol or 4-nitrophenol). A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a critical consideration when dealing with chiral centers.[2]
The proposed synthetic pathway commences with the readily available N-Boc-3-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) protecting group is employed to prevent side reactions involving the piperidine nitrogen. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired target compounds.
Experimental Protocol: Synthesis of this compound and 3-(4-Nitrophenoxy)piperidine
Part A: N-Boc-3-(3-Nitrophenoxy)piperidine Synthesis
-
Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) and 3-nitrophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh3) (1.2 eq.).
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate N-Boc-3-(3-nitrophenoxy)piperidine.
Part B: N-Boc-3-(4-Nitrophenoxy)piperidine Synthesis
-
Follow the same procedure as in Part A, substituting 3-nitrophenol with 4-nitrophenol.
Part C: Deprotection to Yield Final Products
-
Acidic Cleavage: Dissolve the purified N-Boc-protected intermediate (from Part A or B) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small amount of DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound or 3-(4-nitrophenoxy)piperidine.
Section 2: Comparative Physicochemical Properties (In Silico Predictions)
In the absence of extensive experimental data, in silico predictive models provide a valuable first look at the key physicochemical properties that govern a compound's behavior in a biological system.[5][6][7] The following table summarizes the predicted properties for our two isomers, generated using the SwissADME and pkCSM web tools.[5][7]
| Property | This compound (meta-isomer) | 3-(4-Nitrophenoxy)piperidine (para-isomer) | Causality Behind the Difference |
| Molecular Weight | 222.24 g/mol | 222.24 g/mol | Identical molecular formula. |
| Predicted LogP | 2.15 | 2.25 | The para-isomer is predicted to be slightly more lipophilic. This can be attributed to the reduced intramolecular polar interactions in the more symmetric para-isomer, leading to a slightly more favorable partitioning into a non-polar environment. |
| Predicted pKa (most basic) | 8.50 | 8.45 | The electron-withdrawing nitro group influences the basicity of the piperidine nitrogen. The effect is slightly more pronounced in the para position due to direct resonance delocalization, resulting in a slightly lower predicted pKa. |
| Predicted Aqueous Solubility (LogS) | -3.20 | -3.35 | The slightly higher lipophilicity and potentially stronger crystal lattice forces of the more symmetrical para-isomer may contribute to its predicted lower aqueous solubility. |
| Polar Surface Area (PSA) | 64.98 Ų | 64.98 Ų | Identical functional groups result in the same polar surface area. |
Experimental Protocols for Physicochemical Property Determination
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a screw-cap vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure partitioning equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO in a 96-well plate.
-
Solubilization: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well.
-
Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature to allow for dissolution.
-
Filtration: Filter the resulting solutions to remove any undissolved precipitate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a high-throughput method like HPLC-UV or LC-MS/MS.
-
Analysis: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Section 3: Predicted ADME Profile: A Comparative Overview
The ADME properties of a drug candidate are critical determinants of its in vivo efficacy and safety.[4][7][8] In silico models can provide early insights into these parameters, guiding the selection and optimization of lead compounds.
| ADME Parameter | This compound (meta-isomer) | 3-(4-Nitrophenoxy)piperidine (para-isomer) | Rationale for Predicted Differences |
| Predicted GI Absorption | High | High | Both isomers are predicted to have good gastrointestinal absorption, likely due to their favorable LogP values and molecular size. |
| Predicted BBB Permeability | Yes | Yes | Both compounds are predicted to cross the blood-brain barrier, a key consideration for CNS-targeted drugs. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Potential inhibitor of CYP2D6, CYP3A4 | The piperidine and nitrophenyl moieties are common pharmacophores that can interact with the active sites of cytochrome P450 enzymes. The specific inhibitory profile would require experimental confirmation. |
| Predicted Metabolic Stability (HLM) | Moderate | Moderate | Metabolism is likely to occur on both the piperidine ring (e.g., N-dealkylation, oxidation) and the aromatic ring (e.g., reduction of the nitro group). The positional difference of the nitro group may lead to subtle differences in metabolic pathways and rates. |
Experimental Protocols for ADME Parameter Determination
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent and differentiated monolayer is formed.
-
Assay Initiation: Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) in the A-to-B direction. The assay can also be performed in the B-to-A direction to assess active efflux.
Protocol 4: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer solution.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Section 4: Visualizing the Comparative Workflow
To provide a clear overview of the proposed experimental evaluation of these isomers, the following workflow diagram is presented.
Caption: Proposed workflow for the synthesis and comparative analysis.
Conclusion
The comparative analysis of this compound and its para-nitro isomer highlights the profound impact of positional isomerism on key drug-like properties. While sharing the same molecular formula, the subtle shift of the nitro group from the meta to the para position is predicted to influence lipophilicity and basicity, which in turn may affect solubility and pharmacokinetic behavior.
This guide has outlined a robust synthetic strategy and provided a framework for the experimental determination of critical physicochemical and ADME parameters. The in silico data presented herein serves as a valuable starting point for further investigation. It is imperative that these predictions are validated through rigorous experimental work to build a comprehensive understanding of these two isomers and to guide the design of future piperidine-based drug candidates.
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A Researcher's Guide to Confirming the On-Target Activity of Novel Kinase Inhibitors: A Comparative Analysis Featuring 3-(3-Nitrophenoxy)piperidine
In the landscape of contemporary drug discovery, the unequivocal confirmation of a small molecule's on-target activity within a cellular context is a cornerstone of a successful research program. The journey from a promising hit in a primary screen to a validated chemical probe or a viable drug candidate is paved with rigorous experimental validation. This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to meticulously confirm the on-target activity of novel compounds. We will use the hypothetical novel kinase inhibitor, 3-(3-Nitrophenoxy)piperidine, as our primary example and compare its performance against a well-characterized reference compound, "Reference Kinase Inhibitor A."
The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties make it a frequent starting point for the development of novel therapeutics.[1] However, the biological activity of any new piperidine derivative, such as this compound, must be thoroughly vetted to ensure it is acting through its intended molecular target.
This guide will detail a multi-pronged approach, beginning with direct biochemical assays, moving to target engagement in a cellular environment, and culminating in a proteome-wide assessment of selectivity. Each section will provide not only the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating and trustworthy dataset.
The Imperative of On-Target Validation
The path of a small molecule from discovery to clinical application is fraught with potential pitfalls, with a significant portion of failures in clinical trials attributed to a lack of efficacy or unforeseen toxicity.[3] A primary driver of these failures is an incomplete understanding of the compound's mechanism of action, including a lack of confirmation of target engagement in a physiologically relevant setting.[4][5] Therefore, a robust preclinical data package must unequivocally demonstrate that the compound binds to its intended target in cells and that this binding event leads to the desired downstream biological effect.
Part 1: Biochemical Confirmation of Direct Target Interaction
The initial step in validating a putative target is to confirm a direct physical interaction between the small molecule and the purified target protein.[3][6] This is typically achieved through a combination of enzymatic activity assays and direct binding studies.
Kinase Activity Assay: Measuring Functional Inhibition
A kinase activity assay is a fundamental biochemical experiment to determine if a compound can inhibit the enzymatic function of its target.[6] This assay measures the transfer of a phosphate group from ATP to a substrate (often a peptide or protein).
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified, active recombinant target kinase.
-
Kinase-specific peptide substrate.
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound and Reference Kinase Inhibitor A (solubilized in DMSO).
-
A detection reagent that can quantify either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™, HTRF®, or a fluorescently labeled antibody specific for the phosphorylated substrate).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound and Reference Kinase Inhibitor A in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
In a 384-well plate, add the kinase, peptide substrate, and the serially diluted compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Direct Binding Assays: Quantifying Affinity and Kinetics
While an activity assay demonstrates functional inhibition, it does not directly measure the binding of the compound to the target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial information.[7]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target kinase.
-
Immobilization buffers (e.g., sodium acetate pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
This compound and Reference Kinase Inhibitor A.
-
-
Procedure:
-
Immobilize the purified target kinase onto the surface of an SPR sensor chip.
-
Prepare a series of concentrations of this compound and Reference Kinase Inhibitor A in the running buffer.
-
Inject the compound solutions over the sensor chip surface, starting with the lowest concentration.
-
Measure the change in the refractive index at the surface as the compound binds to the immobilized kinase.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor surface if necessary.
-
Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Part 2: Cellular Target Engagement
Confirming that a compound binds to its target in the complex milieu of a living cell is a critical step.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it does not require any modification to the compound or the target protein.[9][10][11]
Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Binding
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[9][12]
Experimental Protocol: CETSA with Western Blot Detection
-
Reagents and Materials:
-
Cultured cells that endogenously express the target kinase.
-
Cell culture medium and supplements.
-
This compound and Reference Kinase Inhibitor A.
-
PBS and lysis buffer containing protease and phosphatase inhibitors.
-
A specific antibody for the target kinase for Western blotting.
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound or Reference Kinase Inhibitor A for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.
-
The binding of the compound will result in a shift of the melting curve to a higher temperature.
-
dot
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Part 3: Proteome-Wide Selectivity Profiling
An ideal chemical probe or drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[13] Chemical proteomics approaches, such as the use of kinobeads, are powerful tools for assessing the selectivity of kinase inhibitors across the kinome.[13][14]
Kinobeads Competition Binding Assay: Assessing Selectivity
Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can be used to enrich a large portion of the cellular kinome.[14][15] A test compound is added in competition, and the proteins that are displaced from the beads are identified and quantified by mass spectrometry.[14]
Experimental Protocol: Kinobeads Assay
-
Reagents and Materials:
-
Cell lysate from a relevant cell line or tissue.
-
Kinobeads.
-
This compound and Reference Kinase Inhibitor A at various concentrations.
-
Wash buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation.
-
-
Procedure:
-
Incubate the cell lysate with increasing concentrations of this compound or Reference Kinase Inhibitor A.
-
Add the kinobeads to the lysate and allow the unbound kinases to bind.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides and analyze them by LC-MS/MS.
-
Quantify the amount of each kinase that remains bound to the beads at each concentration of the test compound.
-
Generate dose-response curves for each identified kinase to determine the apparent dissociation constant (Kd,app).
-
dot
Caption: The principle of a kinobeads competition binding assay for selectivity profiling.
Comparative Data Summary
A clear and concise summary of the experimental data is essential for comparing the on-target activity and selectivity of this compound with the Reference Kinase Inhibitor A.
| Parameter | This compound | Reference Kinase Inhibitor A | Justification |
| Biochemical IC50 | 75 nM | 10 nM | Measures functional inhibition of the purified kinase. A lower value indicates higher potency. |
| Direct Binding KD (SPR) | 150 nM | 15 nM | Quantifies the binding affinity to the purified kinase. A lower value indicates a stronger interaction. |
| CETSA Shift (ΔTm) | + 5.2 °C | + 8.5 °C | Confirms target engagement in cells. A larger temperature shift suggests stronger or more stable binding in a cellular context. |
| Kinome Selectivity | 15 off-targets at 1 µM | 2 off-targets at 1 µM | Assesses the selectivity across the kinome. A lower number of off-targets indicates higher selectivity. |
Conclusion and Forward Look
This guide has outlined a rigorous, multi-step process for confirming the on-target activity of a novel small molecule, using the hypothetical compound this compound as an example. By systematically progressing from biochemical assays that confirm direct binding and functional inhibition to cellular assays that demonstrate target engagement in a physiological context, and finally to proteome-wide profiling to assess selectivity, researchers can build a robust and trustworthy data package.
The comparison with a reference compound provides essential context for interpreting the experimental results. In our hypothetical example, while this compound shows on-target activity, the Reference Kinase Inhibitor A demonstrates superior potency, target engagement, and selectivity. This type of data-driven comparison is critical for making informed decisions about which compounds to advance in a drug discovery pipeline.
Ultimately, the goal of on-target validation is to establish a clear link between the molecular action of a compound and its biological effects, thereby increasing the probability of success in later stages of drug development.
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Aunan, J. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. [Link]
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Massicot, F., Arapis, G., Falcou, R., Apfelbaum, M., & Godfroid, J. J. (1986). [Anti-obesity activity of 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate hydrochloride in mice treated with gold thioglucose]. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie, 303(17), 703–708. [Link]
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Wells, C. I., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17116-17140. [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadn5849. [Link]
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Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(5), 794-800. [Link]
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-540. [Link]
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Paoletta, S., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(11), 7436-7458. [Link]
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van den Berg, R. A. W., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 15(1), 143-150. [Link]
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Melloni, A., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry, 20(1), 43-48. [Link]
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de-la-Vega, O., et al. (2006). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling, 25(4), 524-536. [Link]
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Zhang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5364. [Link]
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Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. BTP. [Link]
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Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
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Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]
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Shaw, D. C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1086-1097. [Link]
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Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]
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Bak, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117629. [Link]
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Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link]
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-(3-Nitrophenoxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. The 3-(3-nitrophenoxy)piperidine scaffold is a promising pharmacophore in various therapeutic areas, but its journey from a promising lead to a viable drug candidate is heavily influenced by its metabolic fate. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, offering insights into the structural modifications that can enhance their pharmacokinetic profiles.
The Significance of Metabolic Stability in Drug Design
The metabolic stability of a drug candidate dictates its half-life in the body, influencing dosing frequency and patient compliance. The piperidine ring, a common motif in many pharmaceuticals, is susceptible to metabolic transformations, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1] Understanding the structure-metabolism relationships (SMRs) of this compound derivatives is paramount for designing molecules with optimized drug-like properties.[2] Key metabolic pathways for piperidine-containing compounds include N-dealkylation, hydroxylation of the piperidine ring, and oxidation of substituents.[1]
Deciphering Metabolic Pathways of 3-Phenoxypiperidine Analogs
While specific data on a wide range of this compound derivatives is limited, we can infer likely metabolic pathways from studies on structurally related 3-phenoxypiperidine compounds. The primary sites of metabolism are anticipated to be:
-
Piperidine Ring Oxidation: Hydroxylation at the C2, C3, or C4 positions of the piperidine ring is a common metabolic route. The position of substitution on the phenoxy ring can influence the regioselectivity of this oxidation.
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a probable metabolic pathway, primarily catalyzed by CYP3A4 and CYP2D6.[3]
-
Nitro Group Reduction: The nitro group on the phenoxy ring is susceptible to reduction to an amino group, a reaction that can be catalyzed by both hepatic and gut microbial enzymes.
-
Aromatic Hydroxylation: The phenoxy ring can undergo hydroxylation, although this is generally a less favored pathway compared to piperidine ring oxidation.
The interplay of these pathways determines the overall metabolic stability of a given derivative.
Experimental Assessment of Metabolic Stability: A Validated Protocol
To experimentally determine and compare the metabolic stability of novel this compound derivatives, the in vitro liver microsomal stability assay is the gold standard.[4] This assay provides a robust and reproducible measure of a compound's intrinsic clearance.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of the this compound derivatives in DMSO.
- Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Prepare a working solution of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
- NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).
- Positive Controls: Prepare stock solutions of known rapidly and slowly metabolized compounds (e.g., verapamil and warfarin, respectively).
- Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
2. Incubation Procedure:
- Pre-warm a 96-well plate containing the HLM working solution at 37°C for 10 minutes.
- Add the test compounds and positive controls to the wells to achieve a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the pre-warmed NRS.
- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of the cold quenching solution.
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantify the remaining parent compound at each time point relative to the 0-minute sample.
4. Data Analysis:
- Plot the natural logarithm of the percentage of remaining parent compound versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration)
Below is a diagram illustrating this experimental workflow.
Comparative Metabolic Stability Data of 3-Phenoxypiperidine Analogs
While a direct comparison of a series of this compound derivatives is not available in the literature, a study on novel piperidine-derived amide sEH inhibitors provides valuable insights into the structure-metabolism relationships of the 3-phenoxypiperidine scaffold.[5] The following table summarizes the in vitro metabolic stability data for a selection of these analogs in human and rat liver microsomes.
| Compound | R1 | R2 | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) |
| 1 | H | H | 220 | 26 |
| 2 | D | H | >240 | >60 |
| 3 | H | F | ~200 | ~30 |
| 4 | D | D | >240 | >60 |
Data adapted from a study on piperidine-derived amide sEH inhibitors.[5]
These data highlight several key principles:
-
Species Differences: A significant discrepancy in metabolic stability is observed between human and rat liver microsomes, underscoring the importance of using human-derived systems for predicting human pharmacokinetics.[6]
-
Effect of Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions (Compound 2 and 4) dramatically increased the metabolic stability.[5] This "kinetic isotope effect" is a well-established strategy to slow down CYP-mediated metabolism.[2]
-
Influence of Phenyl Ring Substitution: The introduction of a fluorine atom on the phenyl ring (Compound 3) had a modest effect on stability, suggesting that the primary sites of metabolism in this series may be elsewhere on the molecule, such as the piperidine ring.[5]
Key Metabolic Pathways and Influencing Factors
The metabolic fate of this compound derivatives is primarily governed by Cytochrome P450 enzymes.
CYP3A4 and CYP2D6 are often the major players in the metabolism of piperidine-containing drugs.[3] The specific isoforms involved can be identified using in vitro assays with recombinant human CYP enzymes or by using selective chemical inhibitors.[7]
Factors influencing the rate and pathway of metabolism include:
-
Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes and may be metabolized more rapidly.
-
Steric Hindrance: Bulky substituents near a potential site of metabolism can sterically hinder the enzyme's access, thereby increasing metabolic stability.
-
Electronic Effects: The electronic properties of substituents on both the phenoxy and piperidine rings can influence the reactivity of different positions towards enzymatic oxidation.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a multifaceted property that is crucial for their development as therapeutic agents. While direct comparative data for this specific subclass is scarce, by leveraging knowledge from related structures and employing robust in vitro assays, researchers can effectively guide the design of metabolically stable drug candidates. Future work should focus on systematic structure-activity relationship studies within this chemical series to build a predictive model for metabolic stability. Such a model would be an invaluable tool in accelerating the discovery of novel drugs with optimized pharmacokinetic profiles.
References
-
MNP001 is a newly synthesized 3-carbamyl-4-methylpyrrole analog with dual pharmacophores simultaneously to inhibit phosphodiesterase type 4 (PDE4) and to antagonize L-type calcium channels. The physicochemical properties of MNP001, including solubility, pKa, Log P, plasma protein binding and plasma/blood partitioning, were determined to support the pharmacokinetic characterization. Available at: [Link]
-
Cytochrome P450 family 3 subfamily A member 4 (CYP3A4), a major drug-metabolizing enzyme highly expressed in the liver and the small intestine, metabolizes almost half of commercially available drugs. Available at: [Link]
-
Here, we have demonstrated that through systematic exploration of structure–metabolism-relationships guided by MetID experiments, it was possible to improve in vitro microsomal half-lives of a series of piperazin-1-ylpyridazines by >50 fold, after only a few rounds of iterative design. Available at: [Link]
-
This review provides a comprehensive summary of currently marketed piperidine-containing pharmaceuticals, newly reported bioactive molecules (from 2018 to 2024), and recent advances in domino synthetic strategies focused on the last 7 years. Available at: [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available at: [Link]
-
Appropriate pharmacokinetic profiling is a critical step in the drug development process. In preclinical phases, pharmacokinetic parameters can be first predicted using in silico models and then determined using both in vitro and in vivo models. Available at: [Link]
-
The 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives 3-5 were synthesized and screened as potential antidepressant agents by the reserpine interaction test in mice and the evaluation of reuptake inhibition of biogenic amines in pig brain synaptosomal fractions. Available at: [Link]
-
Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Available at: [Link]
-
Metabolism catalyzed by the cytochrome P450 enzymes (CYPs) represents the most important pathway for drug metabolism and elimination in humans. Available at: [Link]
-
IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Available at: [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Available at: [Link]
-
Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Available at: [Link]
-
The CCR5 chemokine receptor has recently been found to play a crucial role in the viral entry stage of HIV infection and has therefore become an attractive potential target for anti-HIV therapeutics. Available at: [Link]
-
Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network. Available at: [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Available at: [Link]
-
An In Vitro Evaluation of Human Cytochrome P450 3A4 and P-glycoprotein Inhibition by Garlic. Available at: [Link]
-
Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro. Available at: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]
-
Metabolic differences of current thienopyridine antiplatelet agents. Available at: [Link]
-
(+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Available at: [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Available at: [Link]
-
A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines was synthesized and evaluated as a new lead of non-imidazole histamine H(3) receptor antagonists. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 7. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 3-(3-Nitrophenoxy)piperidine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3-(3-Nitrophenoxy)piperidine. The procedures outlined below are synthesized from established best practices for managing nitroaromatic compounds and piperidine derivatives, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research chemical with limited publicly available safety and disposal data. The guidance provided here is based on the chemical properties of its constituent functional groups (nitroaromatic ring, piperidine). Always consult your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal protocol. Local, state, and federal regulations must be followed.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule's hazards are derived from its three primary structural components: the piperidine ring, the ether linkage, and, most significantly, the nitrophenyl group.
-
Nitrophenyl Group: Nitroaromatic compounds are often toxic, can be absorbed through the skin, and are known environmental pollutants. The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. Furthermore, nitro compounds can be energetic and may pose an explosion risk under specific conditions (e.g., heat, shock, or when mixed with certain other chemicals), although this is a more pronounced risk with multi-nitrated aromatics.
-
Piperidine Moiety: Piperidine is a cyclic secondary amine that is basic and corrosive. It is harmful if swallowed or inhaled.
-
Ether Linkage: Ethers are generally stable but can form explosive peroxides over time if exposed to air and light. While the risk is lower for aromatic ethers compared to aliphatic ethers like diethyl ether, it should not be entirely discounted.
Based on these components, a presumptive hazard profile can be established.
Table 1: Inferred Physicochemical and Hazard Data for this compound
| Property | Value / Information | Source / Justification |
| Molecular Formula | C₁₁H₁₄N₂O₃ | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| Physical Form | Solid (Typical for similar compounds) | Analogous Compounds |
| Primary Hazards | Acute Toxicity (Oral, Dermal), Skin/Eye Irritation, Environmental Hazard | Inferred from nitroaromatic and piperidine functionalities. |
| GHS Pictograms | Inferred | |
| (Presumptive) | ||
| Disposal Profile | Hazardous Waste. Requires disposal via licensed EHS provider. | EPA RCRA Guidelines |
Personal Protective Equipment (PPE) and Engineering Controls
Given the presumptive hazards, stringent safety measures are mandatory when handling this compound in any form, including for disposal.
-
Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are a minimum requirement. For prolonged handling or when working with solutions, consider using thicker, chemical-resistant gloves (e.g., butyl rubber) and consult a glove compatibility chart. Double-gloving is recommended.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure closed-toe shoes are worn.
-
Waste Segregation and Collection: A Decision Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs and complexity.
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
Recommended Disposal Procedures
Direct chemical neutralization of nitroaromatic compounds at the bench is not recommended . The reduction of the nitro group can be complex, may require hazardous reagents (e.g., metal hydrides), and can produce equally hazardous intermediates. The industry-standard and safest method for disposal is thermal destruction via a licensed hazardous waste facility.
Step-by-Step Protocol for Waste Collection and Disposal
-
Identify the Waste Stream: Using the workflow above, determine the correct waste category for your material.
-
Select the Correct Waste Container:
-
Solid Waste: Collect in a clearly labeled, sealable container (e.g., a wide-mouth polyethylene jar). Ensure the container is compatible with the waste.
-
Liquid Waste: Use a designated, properly vented, and sealed solvent waste container. Never mix halogenated and non-halogenated solvents. Ensure the container material is compatible with the solvent (e.g., glass or polyethylene).
-
-
Label the Container: All waste containers must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components, including solvents. Do not use abbreviations. For this compound, list "this compound."
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., toxic, environmental hazard).
-
-
Transfer the Waste:
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
For solid waste, ensure no dust is generated.
-
For liquid waste, use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Decontaminate and Clean:
-
Thoroughly decontaminate any glassware or equipment that came into contact with the compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended.
-
The first rinseate is considered hazardous and must be collected as part of the liquid waste stream. Subsequent rinses may be managed as regular solvent waste, per your institution's EHS guidelines.
-
-
Arrange for Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for disposal. They will manage the final transport and incineration process.
-
The overall disposal workflow emphasizes containment and professional handling.
Caption: End-to-end disposal workflow for laboratory-generated hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and call your institution's emergency EHS number.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Don appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain and Absorb:
-
For solid spills , gently cover the powder with a damp paper towel to avoid raising dust. Use a chemical spill kit absorbent pad or vermiculite to collect the material. Avoid dry sweeping.
-
For liquid spills , cover with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill pad), working from the outside in.
-
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container. Label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. (Provides context on the hazards of related nitroaromatic compounds). [Link]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. (Outlines the federal regulations for hazardous waste management in the United States). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for this compound. (Provides basic chemical identifiers). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). (Standard for handling hazardous substances). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
